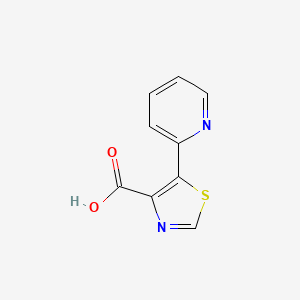

5-(2-pyridinyl)-4-Thiazolecarboxylic acid

Description

Contextualization within Pyridine-Thiazole Hybrid Scaffolds in Advanced Organic Chemistry

Pyridine-thiazole hybrid scaffolds are a class of organic compounds that have garnered considerable attention in recent decades. These structures are characterized by the fusion or linkage of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, and a thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This combination of two distinct heterocyclic systems within a single molecule gives rise to unique electronic and steric properties, making them versatile building blocks in medicinal chemistry and materials science. nih.gov

The thiazole nucleus is a fundamental component of many bioactive natural products and synthetic compounds, exhibiting a wide array of pharmaceutical activities. nih.gov Similarly, the pyridine moiety is a common scaffold found in numerous pharmaceuticals and natural products. nih.gov The amalgamation of these two pharmacophores into a single molecular entity can lead to synergistic effects, resulting in compounds with enhanced biological activities or novel physicochemical properties. The exploration of pyridine-thiazole hybrids is a dynamic area of research, with ongoing efforts to synthesize and characterize new derivatives with potential applications in various fields.

Rationale for Academic Investigation of 5-(2-pyridinyl)-4-Thiazolecarboxylic Acid

The academic investigation of this compound is driven by several key factors. Primarily, its structure presents an intriguing platform for fundamental chemical research. The presence of multiple heteroatoms (nitrogen and sulfur) and a carboxylic acid group offers a variety of coordination sites for metal ions, making it a promising ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for their potential applications in catalysis, gas storage, and sensing.

Furthermore, the biological potential of pyridine-thiazole derivatives provides a strong impetus for the study of this specific compound. The structural motifs present in this compound are found in molecules with demonstrated anticancer and antimicrobial properties. kau.edu.sa Therefore, research into this compound and its derivatives could lead to the discovery of new therapeutic agents. The carboxylic acid functional group also allows for further chemical modifications, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Overview of Key Research Avenues and Methodological Approaches

The investigation of this compound and related compounds typically involves a multidisciplinary approach, combining synthetic organic chemistry, analytical techniques, and computational modeling.

Synthesis: The construction of the this compound scaffold can be achieved through various synthetic routes. A common strategy involves the Hantzsch thiazole synthesis, where a haloketone is reacted with a thioamide. Modifications of this and other cyclization reactions are continually being explored to improve yields and introduce functional group diversity.

Structural Characterization: A crucial aspect of the research is the detailed characterization of the synthesized compounds. This is accomplished using a suite of analytical methods:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the connectivity of atoms within the molecule. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in the solid state. qu.edu.qa |

Investigation of Properties: Once synthesized and characterized, the compound is subjected to various studies to elucidate its properties. For instance, its coordination chemistry with different metal ions is explored to create novel materials with interesting magnetic or luminescent properties. Biological assays are conducted to evaluate its potential as an antimicrobial or anticancer agent. kau.edu.sa

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental findings. These theoretical methods can provide insights into the electronic structure, reactivity, and potential biological activity of the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2S |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

5-pyridin-2-yl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-5-11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |

InChI Key |

VVCSTLSLZVIDDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Pyridinyl 4 Thiazolecarboxylic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule, 5-(2-pyridinyl)-4-thiazolecarboxylic acid, suggests several primary disconnection points. The most apparent disconnections are at the C-C bond connecting the thiazole (B1198619) and pyridine (B92270) rings, and the bonds forming the thiazole ring itself.

Disconnection 1: C(5)-C(2') Bond

This disconnection breaks the bond between the 5-position of the thiazole ring and the 2-position of the pyridine ring. This leads to a pyridinyl nucleophile or electrophile and a thiazole bearing a suitable functional group at the 5-position (e.g., a halogen for cross-coupling). This strategy is central to methods involving cross-coupling reactions.

Disconnection 2: Thiazole Ring Formation

Alternatively, the thiazole ring can be disconnected according to established cyclization strategies. The most common approach is the Hantzsch thiazole synthesis, which involves the disconnection of the thiazole ring into a thioamide and an α-halocarbonyl compound. In the context of the target molecule, this would involve a pyridine-containing thioamide and a three-carbon α-halocarbonyl component bearing a carboxylic acid or ester functionality.

Classical and Modern Approaches to Thiazole Ring Synthesis

The formation of the thiazole ring is a cornerstone of the synthesis of this compound. Both classical and modern methods are employed to construct this heterocyclic core.

Hantzsch-Type Condensations and Their Adaptations

The Hantzsch thiazole synthesis is a widely used and versatile method for the formation of thiazole rings. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of pyridinyl-substituted thiazoles, this can be adapted by using a pyridine-containing thioamide.

A relevant example is the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, a structural analogue of the target molecule. farmaciajournal.com In this synthesis, pyridine-4-carbothioamide is reacted with ethyl 2-chloro-3-oxobutanoate in refluxing ethanol (B145695) to yield the desired product. farmaciajournal.com This demonstrates the feasibility of incorporating the pyridinyl moiety through the thioamide component in a Hantzsch reaction.

| Reactant 1 | Reactant 2 | Product | Reference |

| Pyridine-4-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | farmaciajournal.com |

| Thioamide | α-haloketone | Thiazole | chemhelpasap.comsynarchive.com |

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions offer an alternative and often elegant approach to the synthesis of heterocyclic systems. While specific examples leading directly to the this compound core are not extensively reported, the general principles of [3+2] cycloadditions are applicable. For instance, a 1,3-dipolar cycloaddition could potentially be employed. This might involve the reaction of a nitrile-containing pyridine derivative with a suitable three-atom component that provides the S-C-C fragment of the thiazole ring. Further research in this area could lead to novel and efficient synthetic routes.

Introduction and Functionalization of the Pyridinyl Moiety

The formation of the C-C bond between the thiazole and pyridine rings is a critical step in many synthetic strategies for this compound. Cross-coupling reactions and direct functionalization methods are the primary tools for achieving this transformation.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a particularly effective strategy.

In the context of synthesizing this compound, a Suzuki coupling could be envisioned between a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) and a thiazole-5-boronic acid or ester derivative. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which could be applicable to this synthesis. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

| 2-Halopyridine | Thiazole-5-boronic acid/ester | Palladium catalyst and a base | 5-(2-pyridinyl)-thiazole | nih.gov |

| Aryl or heteroaryl bromide | 2-Pyridylboronate | Pd2dba3 / phosphite (B83602) or phosphine (B1218219) oxide ligand | 2-Aryl or 2-heteroaryl pyridine | nih.gov |

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, could also be a viable, albeit less direct, route. This would likely involve a more complex multi-step synthesis to arrive at the final product.

Direct Pyridine Functionalization Strategies

More recently, direct C-H functionalization has emerged as an atom-economical and efficient method for the formation of C-C bonds. This approach avoids the pre-functionalization of one of the coupling partners. A direct C-H arylation of a thiazole-4-carboxylic acid derivative with pyridine could be a potential route. Research has shown that regioselective direct C-H bond (hetero)arylation of thiazoles is possible, offering a modern and streamlined approach to the synthesis of such bi-heterocyclic compounds. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Thiazole derivative | Pyridine | Nickel(II) Complex | C5-arylated thiazole | chemrxiv.org |

This strategy would involve the activation of a C-H bond on the thiazole ring and its subsequent coupling with a pyridine derivative, providing a more direct route to the desired product and minimizing synthetic steps.

Carboxylic Acid Group Formation and Derivatization

The introduction and subsequent modification of the carboxylic acid group are crucial steps in the synthesis of this compound and its derivatives. These transformations allow for the creation of a diverse range of compounds, such as esters and amides, which can be evaluated for various biological activities.

The carboxylic acid moiety at the 4-position of the thiazole ring is typically introduced through the oxidation of a suitable precursor. A common strategy involves the oxidation of a 4-formyl or 4-hydroxymethyl-5-(2-pyridinyl)thiazole. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's sensitivity and the desired reaction conditions.

For instance, the oxidation of aldehydes to carboxylic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) globethesis.com. However, for substrates with sensitive functional groups, milder oxidizing agents are preferable. A catalytic system composed of CuBr, a bidentate N,O-containing ligand like sodium pyridine-2-carboxylate, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and a base such as K2CO3 has been shown to be effective for the aerobic oxidation of alcohols to aldehydes and can be adapted for the synthesis of carboxylic acids globethesis.com. The reaction can be carried out in water, aligning with green chemistry principles globethesis.com.

Another approach involves the use of manganese acetate (B1210297) [Mn(OAc)2] as a catalyst with 2,6-pyridinedicarboxylic acid as a ligand and tert-butyl hydroperoxide (TBHP) as the oxidant for the oxidation of secondary alcohols to ketones, a method that could potentially be adapted for the oxidation of a hydroxymethyl group on the thiazole ring globethesis.com.

The following table summarizes potential oxidation reactions for the introduction of the carboxylic acid group.

| Precursor | Oxidizing Agent/Catalyst System | Reaction Conditions | Product |

| 4-Formyl-5-(2-pyridinyl)thiazole | Potassium Permanganate (KMnO4) | Basic aqueous solution, heat | This compound |

| 4-Hydroxymethyl-5-(2-pyridinyl)thiazole | Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | This compound |

| 4-Hydroxymethyl-5-(2-pyridinyl)thiazole | CuBr/Sodium pyridine-2-carboxylate/TEMPO/K2CO3 | Water, room temperature, air | This compound |

This table presents plausible synthetic routes based on general oxidation methodologies.

Once this compound is synthesized, the carboxylic acid group can be readily converted into esters and amides. These derivatives are often prepared to enhance the compound's pharmacokinetic properties or to explore structure-activity relationships.

Esterification: The esterification of pyridine carboxylic acids is a well-established process. A common method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid acs.org. The reaction is typically carried out at reflux temperatures. To facilitate a more sustainable process, the use of the strong acid salt of a pyridine carboxylic acid ester as a recyclable catalyst has been reported acs.org. This cyclic process involves recovering the catalyst from the reaction residue for subsequent esterifications acs.org.

Amidation: The synthesis of amides from this compound can be achieved through various coupling methods. A general approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl2) to form the acyl chloride, or carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) acs.org. The reaction to produce amides may require a base, such as N,N-diisopropylethylamine, to achieve acceptable yields mdpi.com. Solution-phase amide coupling protocols using reagents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) have also been successfully employed for the synthesis of thiazole-based amides in excellent yields niscpr.res.in.

The following table provides an overview of common esterification and amidation reactions.

| Starting Material | Reagent(s) | Product |

| This compound | Alcohol, H2SO4 (catalyst) | 5-(2-pyridinyl)-4-thiazolecarboxylate ester |

| This compound | 1. SOCl2; 2. Amine | 5-(2-pyridinyl)-4-thiazolecarboxamide |

| This compound | Amine, EDCI, HOBt | 5-(2-pyridinyl)-4-thiazolecarboxamide |

| This compound | Amine, DIC, HOBt, DMAP | 5-(2-pyridinyl)-4-thiazolecarboxamide |

This table outlines general methods for the derivatization of the carboxylic acid group.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its analogues, several green approaches can be considered.

The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is a key aspect of green chemistry mdpi.comrasayanjournal.co.in. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods nih.govbepls.com. One-pot, multi-component reactions are another green synthetic strategy, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation nih.gov.

For the catalytic oxidation step, the use of transition metal catalysts in combination with molecular oxygen or air as the ultimate oxidant is a greener alternative to stoichiometric amounts of hazardous oxidizing agents globethesis.com. The development of recyclable catalysts, such as silica-supported tungstosilisic acid, further enhances the sustainability of the process bepls.com.

Optimization of Reaction Parameters and Yields

To ensure the efficiency and scalability of the synthesis of this compound, the optimization of reaction parameters is crucial. Key parameters that are often fine-tuned include reaction temperature, reaction time, choice of solvent and catalyst, and the stoichiometry of the reactants.

For instance, in the Hantzsch thiazole synthesis, a common method for forming the thiazole ring, the reaction conditions can be optimized to improve yields. A study on the synthesis of 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate involved refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol for 5 hours farmaciajournal.com. The subsequent hydrazinolysis to form the carbohydrazide (B1668358) was achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in absolute ethanol for 6 hours, resulting in a 74% yield farmaciajournal.com.

In the synthesis of pyrazolo[3,4-b]quinolinones, the use of pyridine-2-carboxylic acid as a catalyst was optimized. The study found that the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced the desired product in excellent yields (84–98%) rsc.org. The catalyst was also found to be recyclable rsc.org.

The following table illustrates the impact of optimizing reaction conditions on the yield of a related thiazole derivative.

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine-4-carbothioamide, Ethyl 2-chloro-3-oxobutanoate | Ethanol | Reflux | 5 | Not specified |

| Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, Hydrazine hydrate | Ethanol | Reflux | 6 | 74 |

Data from the synthesis of a structural analogue, 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide. farmaciajournal.com

Advanced Spectroscopic and Structural Characterization of 5 2 Pyridinyl 4 Thiazolecarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the molecular structure of 5-(2-pyridinyl)-4-thiazolecarboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the local electronic environments of the hydrogen and carbon atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and thiazole (B1198619) rings. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton on the thiazole ring is also expected in this region. The carboxylic acid proton, being highly deshielded, would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon of the carboxylic acid group is expected to have the most downfield chemical shift (δ > 160 ppm). The carbons of the pyridine and thiazole rings will appear in the aromatic region (δ 120-160 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3' | 7.2-7.4 | 122-125 |

| Pyridine-H4' | 7.7-7.9 | 136-139 |

| Pyridine-H5' | 7.3-7.5 | 120-123 |

| Pyridine-H6' | 8.5-8.7 | 149-152 |

| Thiazole-H2 | 8.8-9.0 | 155-158 |

| Carboxylic Acid-OH | >10 (broad) | - |

| Pyridine-C2' | - | 152-155 |

| Thiazole-C4 | - | 140-143 |

| Thiazole-C5 | - | 128-131 |

| Carboxylic Acid-C=O | - | 165-168 |

Note: These are predicted values based on related structures and may vary based on solvent and experimental conditions.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Packing

While a specific crystal structure for this exact compound is not publicly available, studies on related thiazolecarboxylic acid derivatives reveal common structural features. nih.govmdpi.com It is expected that the molecule would exhibit a high degree of planarity, with the pyridine and thiazole rings being nearly coplanar. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid group and the nitrogen atoms of the pyridine and thiazole rings, leading to the formation of supramolecular architectures. nih.govmdpi.com

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Bond Lengths (Å) | C-S: ~1.72, C-N: ~1.35, C=O: ~1.22, O-H: ~0.97 |

| Key Bond Angles (°) | Angles within the rings: ~108-120 |

| Intermolecular Interactions | O-H···N hydrogen bonds |

Note: These are generalized expectations based on similar molecular structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. The molecular formula of this compound is C₉H₆N₂O₂S, with a calculated monoisotopic mass of 206.01499 Da. HRMS analysis would be expected to yield a measured mass very close to this value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the bond between the pyridine and thiazole rings.

Interactive Data Table: Predicted HRMS Data and Fragments

| Species | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₇N₂O₂S⁺ | 207.0223 |

| [M-COOH]⁺ | C₈H₅N₂S⁺ | 161.0168 |

| [C₅H₄N]⁺ (pyridinyl cation) | C₅H₄N⁺ | 78.0338 |

Note: The observed fragments can vary depending on the ionization technique used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often with superimposed C-H stretching vibrations. ulpgc.esvscht.cz A strong absorption around 1700 cm⁻¹ is expected for the C=O stretching of the carboxylic acid. ulpgc.es The C=N and C=C stretching vibrations of the pyridine and thiazole rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the carboxylic acid group may also be observed.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C-H stretch (Aromatic) | 3000-3100 | IR, Raman |

| C=O stretch (Carboxylic Acid) | 1680-1720 | IR, Raman |

| C=N and C=C stretch (Rings) | 1400-1600 | IR, Raman |

| C-S stretch | 600-800 | IR, Raman |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. For a similar compound, 2-(2-pyridyl)-4-methyl-thiazole-5-carboxylic acid, an absorption maximum (λmax) has been reported at 316 nm. caymanchem.comcaymanchem.com The absorption profile can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Many thiazole derivatives are known to be fluorescent. rsc.orgresearchgate.netnih.gov Upon excitation at an appropriate wavelength (near the absorption maximum), this compound may exhibit fluorescence emission. The position and intensity of the emission peak, as well as the fluorescence quantum yield, would provide valuable information about its potential as a fluorophore. The fluorescence properties are often sensitive to the molecular environment, including solvent and pH.

Interactive Data Table: Expected Photophysical Data

| Parameter | Expected Value |

| Absorption Maximum (λmax) | ~316 nm |

| Molar Absorptivity (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ |

| Emission Maximum (λem) | Dependent on solvent and excitation wavelength |

| Stokes Shift | Dependent on solvent polarity |

| Fluorescence Quantum Yield (ΦF) | Variable |

Computational Chemistry and Theoretical Studies of 5 2 Pyridinyl 4 Thiazolecarboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a detailed description of the electronic structure of molecules. These calculations are instrumental in predicting molecular properties and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. researchgate.net By approximating the many-body electronic wavefunction in terms of the electron density, DFT provides a balance between computational cost and accuracy. For 5-(2-pyridinyl)-4-thiazolecarboxylic acid, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the molecule's most stable three-dimensional conformation—its optimized geometry. researchgate.net This process involves minimizing the molecule's energy by adjusting its bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The resulting optimized geometry is crucial for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (Thiazole) | 1.73 Å |

| C=N (Thiazole) | 1.32 Å | |

| C-C (Inter-ring) | 1.48 Å | |

| C=O (Carboxylic) | 1.21 Å | |

| O-H (Carboxylic) | 0.97 Å | |

| Bond Angle | C-S-C (Thiazole) | 89.5° |

| N-C-C (Pyridine) | 123.0° | |

| O-C-O (Carboxylic) | 122.5° | |

| Dihedral Angle | Pyridine-Thiazole | 25.0° |

Note: The values in this table are representative and intended for illustrative purposes based on typical DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For this compound, the HOMO is typically distributed over the electron-rich thiazole (B1198619) and pyridine (B92270) rings, while the LUMO is often localized on the electron-deficient regions. The energies of these orbitals and the resulting energy gap can be used to predict how the molecule will interact with other chemical species. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.35 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.15 |

| Global Electrophilicity Index | ω | χ2 / (2η) | 4.40 |

Note: These values are illustrative and based on typical results from DFT calculations on analogous molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these as likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxylic acid and parts of the pyridine ring would likely exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to investigate its conformational flexibility, particularly the rotation around the bond connecting the pyridine and thiazole rings. These simulations can also provide a detailed picture of how the molecule interacts with its environment, such as with solvent molecules like water. By simulating the molecule in a box of water, one can observe the formation and breaking of hydrogen bonds between the carboxylic acid group, the pyridine nitrogen, and the surrounding water molecules. This information is crucial for understanding the molecule's solubility and its behavior in a biological context. nih.gov

Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. tandfonline.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The predicted spectrum can help in understanding the electronic structure of the molecule and in interpreting experimental UV-Vis data. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing another avenue for structural verification.

Ligand-Based and Structure-Based Computational Design Principles

The computational insights gained from studying this compound can be applied to the design of new molecules with desired properties, particularly in the context of drug discovery.

Ligand-based design approaches rely on the knowledge of molecules that are known to be active. If this compound were found to have a particular biological activity, its computed properties (shape, charge distribution, pharmacophoric features) could be used to create a model for designing new, potentially more potent, analogs.

Structure-based design , on the other hand, utilizes the three-dimensional structure of a biological target, such as a protein or enzyme. Using the computationally optimized geometry of this compound, molecular docking simulations can be performed to predict how the molecule might bind to the active site of a target protein. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The insights from docking can then guide the modification of the molecule to improve its binding affinity and selectivity, a crucial step in the development of new therapeutic agents. nih.gov

Coordination Chemistry and Metal Ligand Interactions of 5 2 Pyridinyl 4 Thiazolecarboxylic Acid

Denticity and Coordination Modes of the Ligand (N, O-donors)

No specific data is available for 5-(2-pyridinyl)-4-Thiazolecarboxylic acid.

Synthesis and Characterization of Metal Complexes

No specific data is available for this compound.

Transition Metal Complexes: Design and Stoichiometry

No specific data is available for this compound.

Main Group and Lanthanide Complexes

No specific data is available for this compound.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

No specific data is available for this compound.

Self-Assembly Principles and Network Topologies

No specific data is available for this compound.

Structural Diversity and Dimensionality in Extended Solids

No specific data is available for this compound.

Investigation of Metal-Binding Affinity and Selectivity

The metal-binding properties of this compound are dictated by the interplay of its constituent functional groups. The pyridine (B92270) nitrogen and one of the thiazole (B1198619) nitrogen atoms act as N-donors, while the carboxylic acid group provides two O-donors. The thiazole ring also contains a sulfur atom, which can act as a soft donor site. This combination of hard (N, O) and soft (S) donor atoms allows the ligand to coordinate with a variety of metal ions, including first-row transition metals, zinc, cadmium, and lanthanides.

The chelate effect, resulting from the formation of stable five- or six-membered rings upon coordination with a metal ion, is a significant factor in its binding affinity. The ligand can act as a bidentate or tridentate chelator. For instance, coordination through the pyridine nitrogen and the thiazole nitrogen forms a stable five-membered chelate ring. Deprotonation of the carboxylic acid group provides a carboxylate moiety that can bind in a monodentate, bidentate chelating, or bridging fashion, further stabilizing the resulting metal complex.

While specific quantitative studies on the binding affinity and selectivity of this compound are not extensively documented, research on analogous structures provides significant insights. For example, studies on related 5-N-arylaminothiazoles containing pyridyl groups have demonstrated high selectivity toward zinc (Zn²⁺) ions. nih.gov This selectivity is often driven by the specific geometric and electronic preferences of the metal ion, which favor the coordination environment provided by the ligand. The formation of zinc-thiazole complexes in these related systems led to enhanced emission properties, suggesting a strong and specific interaction. nih.gov

The affinity for different metals can be summarized based on the behavior of similar ligands:

Transition Metals (Cu²⁺, Ni²⁺, Co²⁺): These ions readily form stable complexes with N- and O-donor ligands. The geometry of the resulting complexes (e.g., octahedral, square planar) would depend on the metal's coordination preferences and the stoichiometry of the reaction. researchgate.net

d¹⁰ Metals (Zn²⁺, Cd²⁺): These metals show a strong affinity for thiazole and pyridine-based ligands, often resulting in coordination polymers or metal-organic frameworks (MOFs). researchgate.net The formation of stable complexes with these ions is crucial for applications in luminescent materials.

Lanthanide Ions (Eu³⁺, Tb³⁺): The carboxylate group is particularly effective for binding lanthanide ions. The pyridinyl and thiazole moieties can then act as "antenna" groups, absorbing light and transferring the energy to the metal center, leading to characteristic lanthanide luminescence.

The table below summarizes findings for coordination compounds based on structurally related pyridinyl-thiazole ligands, illustrating the potential binding behavior of this compound.

| Metal Ion(s) | Specific Ligand Studied | Resulting Complex/Material | Observed Properties/Selectivity |

|---|---|---|---|

| Zn²⁺ | 5-N-arylaminothiazoles with pyridyl groups | Discrete Metal Complex | High selectivity toward Zn²⁺; enhanced emission properties. nih.gov |

| Zn²⁺, Cd²⁺ | 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Discrete (Zn) & Polymeric (Cd) Complexes | Forms stable monomeric and polymeric structures. researchgate.net |

| Zn²⁺, Cd²⁺ | 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) with terephthalic acid | Metal-Organic Framework (MOF) | Forms fluorescent frameworks capable of sensing nitroaromatics. mdpi.com |

| Zn²⁺ | 3-(1H-Pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole with dicarboxylic acids | Coordination Polymer | Creates frameworks with photoluminescent properties. researchgate.net |

Applications of Coordination Compounds in Materials Science

The coordination compounds derived from this compound and its analogs are of significant interest in materials science, primarily due to their potential applications in luminescent materials, sensors, and metal-organic frameworks (MOFs).

The combination of a rigid heterocyclic backbone (pyridinyl-thiazole) and a versatile coordinating group (carboxylate) makes this ligand an excellent building block for MOFs and coordination polymers. mdpi.comrsc.org In these structures, the ligand acts as an organic linker that connects metal ions or metal clusters into one-, two-, or three-dimensional networks. The properties of the resulting material are highly tunable based on the choice of the metal ion and the synthesis conditions. rsc.org

A major application for these materials is in the field of luminescence . Coordination polymers based on d¹⁰ metal ions like Zn²⁺ and Cd²⁺ often exhibit strong fluorescence. rsc.orgresearchgate.net The emission typically originates from ligand-centered electronic transitions (π→π or π→n), which can be modulated by coordination to the metal center. For instance, the formation of Zn(II) coordination polymers with a related pyridyl-triazole ligand resulted in materials that show strong blue light emission and are candidates for photoactive applications. researchgate.net The rigidity of the MOF structure can enhance emission intensity by reducing non-radiative decay pathways.

These luminescent properties are the basis for their use as chemical sensors . The fluorescence of a MOF can be quenched or enhanced upon interaction with specific analytes. MOFs constructed from the related ligand 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole have been shown to be effective sensors for detecting nitroaromatic compounds, which are common pollutants and explosives, through a fluorescence quenching mechanism. mdpi.com Similarly, MOFs can be designed to detect metal ions or small molecules. nih.gov

The table below details specific applications of materials synthesized from related ligands.

| Material Type | Metal Ion | Ligand(s) Used | Application | Key Finding |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Zn²⁺, Cd²⁺ | 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole and terephthalic acid | Fluorescent Sensing | Efficiently detects nitroaromatics and antibiotics in water via fluorescence quenching. mdpi.com |

| Coordination Polymer | Zn²⁺ | 3-(1H-Pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole and polycarboxylic acids | Photoactive Material | Exhibits strong luminescence in the solid state at room temperature. researchgate.net |

| Coordination Polymer | Zn²⁺, Cd²⁺ | Pyridine-2,3-dicarboxylic acid and 1,3-bis(4-pyridyl)propane | Luminescent Material | Forms 3D frameworks that exhibit intense fluorescent emissions. rsc.orgresearchgate.net |

| Metal Complex | Zn²⁺ | 5-N-arylaminothiazoles with pyridyl groups | Chemical Sensing | Shows high selectivity for Zn²⁺, making it a candidate for zinc sensing. nih.gov |

Structure Activity Relationship Sar Methodologies Applied to the 5 2 Pyridinyl 4 Thiazolecarboxylic Acid Scaffold

Exploration of Substituent Effects on Molecular Properties

The exploration of substituent effects on the 5-(2-pyridinyl)-4-thiazolecarboxylic acid scaffold involves systematically altering its peripheral chemical groups to modulate its physicochemical properties. The thoughtful placement of different functional groups on the pyridine (B92270) or thiazole (B1198619) rings can significantly influence characteristics such as electronic distribution, lipophilicity, and polarity. nih.gov These modifications are crucial for optimizing a compound's interaction with its biological target.

Table 1: Hypothetical Substituent Effects on the this compound Scaffold

| Substitution Position | Substituent Group | Type | Predicted Effect on Molecular Properties |

|---|---|---|---|

| Pyridine Ring (Position 4') | -Cl, -CF₃ | Electron-Withdrawing | Decreases basicity of pyridine nitrogen; may alter target binding interactions. |

| Pyridine Ring (Position 4') | -CH₃, -OCH₃ | Electron-Donating | Increases basicity of pyridine nitrogen; enhances potential for hydrogen bonding. |

| Thiazole Ring (Position 2) | -NH₂ | Electron-Donating | Increases electron density of the thiazole ring; can act as a hydrogen bond donor. |

| General Scaffold | -F | Halogen | Can modulate lipophilicity and block metabolic sites without significant steric hindrance. |

Rational Design and Synthesis of Derivatives for Targeted Interactions

Rational drug design leverages the known three-dimensional structure of a biological target, such as an enzyme or receptor, to create molecules that will bind to it with high affinity and specificity. For the this compound scaffold, this process begins with identifying key interaction points within the target's binding site. Computational tools, such as molecular docking, are used to predict how the scaffold and its potential derivatives fit into this site. nih.gov

Based on these predictions, new derivatives are designed to optimize these interactions. For example, if the binding pocket contains a positively charged amino acid residue, the carboxylic acid group of the scaffold might be positioned to form a salt bridge. If a hydrophobic pocket is nearby, lipophilic substituents could be added to the pyridine or thiazole ring to fill that space and increase binding affinity. The synthesis of these rationally designed compounds typically involves multi-step organic chemistry processes, such as condensation and cross-coupling reactions, to build upon the core scaffold. ontosight.ai This iterative cycle of design, synthesis, and biological testing is central to modern drug discovery.

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. laccei.org For derivatives of this compound, a QSAR study would involve creating a dataset of analogs and measuring their inhibitory activity against a specific target. nih.gov

Various molecular descriptors are then calculated for each analog. These descriptors quantify different aspects of the molecule's structure, such as its steric (e.g., molecular volume), electronic (e.g., dipole moment, LUMO energy), and hydrophobic (e.g., LogP) properties. nih.govimist.ma Statistical techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that relates these descriptors to the observed biological activity. imist.ma The resulting QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. laccei.orgnih.gov For example, a 3D-QSAR model can generate contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. researchgate.net

Table 2: Common Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Describes the molecule's ability to accept electrons. imist.ma |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity of the molecule. imist.ma |

| Steric | Molecular Refractivity (MR) | Relates to the volume of the molecule and its polarizability. imist.ma |

| Topological | JGI4 (Topological Charge Index) | Encodes information about charge distribution over the molecular graph. laccei.org |

| Electrostatic | Dipole Moment | Measures the overall polarity of the molecule. researchgate.net |

Bioisosteric Replacements and Their Impact on Molecular Recognition

A widely used bioisostere for a carboxylic acid is the 1H-tetrazole ring. drughunter.comopenaccessjournals.com Tetrazoles have a similar size, shape, and acidity (pKa ≈ 4.5–4.9) to carboxylic acids (pKa ≈ 4.2–4.5) and can often maintain the same critical binding interactions. drughunter.com Other replacements include acyl sulfonamides and various oxadiazoles. drughunter.comnih.gov The choice of bioisostere depends on the specific context, as each replacement subtly alters properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. drughunter.com Neutral bioisosteres can also be considered, which rely on hydrogen bonding or cation-π interactions to mimic the binding of the charged carboxylate group. hyphadiscovery.com This strategy can significantly impact molecular recognition and improve a drug candidate's pharmacokinetic properties. hyphadiscovery.com

Table 3: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Typical pKa | Key Features and Rationale for Use |

|---|---|---|

| Carboxylic Acid | ~4–5 | Forms strong ionic and hydrogen bond interactions; can have low permeability. drughunter.comnih.gov |

| 1H-Tetrazole | ~4.5–4.9 | Similar acidity and geometry to carboxylic acid; more lipophilic but may not improve permeability due to desolvation energy. drughunter.com |

| Acyl Sulfonamide | Variable (more acidic than sulfonamides) | Can mimic the hydrogen bonding and geometry of carboxylic acids; generally more lipophilic and metabolically stable. drughunter.comhyphadiscovery.com |

| 5-oxo-1,2,4-oxadiazole | Slightly less acidic | Can increase oral bioavailability compared to tetrazole analogs in some cases. drughunter.com |

Conformational Analysis and Its Role in Molecular Interactions

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. A molecule's conformation is critical for its ability to bind to a biological target, as it must adopt a specific "bioactive conformation" to fit correctly into the binding site. nih.gov For this compound, a key area of flexibility is the rotatable single bond connecting the pyridine and thiazole rings.

Role of 5 2 Pyridinyl 4 Thiazolecarboxylic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Functionalized Heterocyclic Systems

The inherent reactivity of both the pyridine (B92270) and thiazole (B1198619) moieties, coupled with the carboxylic acid function, makes 5-(2-pyridinyl)-4-Thiazolecarboxylic acid an ideal starting point for the synthesis of a variety of functionalized heterocyclic systems. The carboxylic acid group can be readily converted into a range of other functional groups, such as esters, amides, and hydrazides, which can then undergo further transformations.

For instance, the conversion of the carboxylic acid to an acid chloride or its activation with coupling agents allows for the straightforward formation of amides by reaction with various amines. This approach has been utilized in the synthesis of novel pyridine-thiazole hybrid molecules with potential biological activities. nih.govbohrium.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can furnish the corresponding carbohydrazide (B1668358). nih.gov This hydrazide derivative is a key intermediate that can be further reacted with aldehydes, isocyanates, or isothiocyanates to generate a library of compounds with diverse functionalities. nih.govkau.edu.sa

The pyridine nitrogen atom can also be a site for functionalization, such as N-alkylation or coordination to metal centers, further expanding the synthetic possibilities. The thiazole ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylic acid group would influence the position of substitution.

A representative functionalization of a related pyridinyl-thiazole system is the synthesis of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide from the corresponding ethyl ester. This hydrazide was then condensed with various aromatic aldehydes to yield a series of thiazole-based hydrazide derivatives. nih.gov

Table 1: Representative Functionalization Reactions of Pyridinyl-Thiazole Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| Ethyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate | Hydrazine hydrate | 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | nih.gov |

| 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | Aromatic aldehydes | N'-Arylmethylene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides | nih.gov |

| 2-(4-((2-Carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide | α-Halogenated carbonyl compounds | Pyridine-thiazole hybrids | bohrium.com |

Scaffold for the Construction of Multi-Ring Systems

The rigid framework of this compound provides a robust scaffold upon which additional rings can be fused, leading to the construction of complex multi-ring systems. These annulation strategies often take advantage of the reactivity of the thiazole or pyridine rings, or functional group handles derived from the carboxylic acid.

One common approach involves the use of bifunctional reagents that can react with two sites on the pyridinyl-thiazole core to form a new ring. For example, derivatives of 2-aminothiazoles can react with various Michael acceptors to construct fused thiazolo[3,2-a]pyrimidine systems. mdpi.comnih.gov While this compound itself does not possess a 2-amino group, its synthesis from precursors that do, or its chemical modification to introduce such a group, opens up these synthetic routes.

Another strategy involves the elaboration of the carboxylic acid group into a reactive moiety that can participate in a cyclization reaction. For instance, the conversion of the carboxylic acid into a hydrazide, followed by reaction with a β-ketoester, can lead to the formation of a pyrazole (B372694) ring fused to the thiazole. This approach has been used to synthesize pyrazolo[3,4-d]thiazoles. bohrium.comosi.lv

The interaction of a 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone with 2-fluorobenzaldehyde (B47322) via a Claisen-Schmidt condensation, followed by reaction with hydrazine hydrate, led to the formation of a pyrazoline-thiazole-pyridine hybrid system. nih.govmdpi.com This demonstrates how the thiazole scaffold can be elaborated to incorporate additional heterocyclic rings.

Integration into Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound, with its pyridine nitrogen capable of coordination and its carboxylic acid available for amide or ester bond formation, makes it an attractive component for the construction of macrocycles and supramolecular assemblies.

The synthesis of macrocyclic peptides and other large ring systems often relies on the strategic placement of reactive functional groups that can be linked together. Pyridine-containing macrocycles have been synthesized from pyridine-2,6-dicarbonyl dichloride. mdpi.comnih.govresearchgate.net By analogy, the carboxylic acid of this compound can be activated and reacted with a long-chain diamine or diol to form a macrocyclic amide or ester, respectively. The pyridine and thiazole rings can impart conformational rigidity to the resulting macrocycle.

In the realm of supramolecular chemistry, the pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can act as a hydrogen bond donor. This allows for the formation of self-assembled structures, such as dimers, chains, or more complex networks, through hydrogen bonding interactions. The combination of a carboxylic acid and a pyridine ring in the same molecule can lead to the formation of robust supramolecular synthons.

Utility in Fragment-Based Molecular Design

Fragment-based drug discovery (FBDD) is a powerful strategy in medicinal chemistry that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The thiazole scaffold is considered a "privileged" structure in medicinal chemistry and has been identified as a useful building block in fragment screening campaigns. nih.govresearchgate.net

This compound, with a molecular weight that falls within the typical range for fragments, represents an attractive starting point for FBDD. The pyridinyl-thiazole core provides a rigid scaffold that can be readily functionalized at multiple positions to explore the chemical space around a binding pocket. The carboxylic acid group is a particularly useful handle for fragment elaboration, as it can be converted into a variety of amides and esters to probe interactions with the target protein.

The use of thiazole-containing fragments has been successful in identifying inhibitors for various biological targets. nih.gov The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) in this compound increases the likelihood of forming favorable interactions with a protein active site.

Applications in Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The structural features of this compound make it an excellent scaffold for the construction of combinatorial libraries.

The carboxylic acid group serves as a convenient attachment point for solid-phase synthesis, allowing for the efficient and parallel synthesis of a large number of derivatives. For example, the carboxylic acid can be anchored to a solid support, and then a variety of building blocks can be coupled to the pyridine or thiazole rings. Alternatively, the carboxylic acid can be converted into a reactive intermediate, such as an acid chloride, and then reacted with a library of amines or alcohols in a solution-phase parallel synthesis format.

The synthesis of combinatorial libraries of oxazol-thiazole bis-heterocycles has been reported, where the diversity of the thiazole portion was generated by using various haloketones. nih.gov Similarly, a library of pyridine-thiazole hybrids could be generated from this compound by converting the carboxylic acid to a variety of amides and esters, while also functionalizing the pyridine or thiazole rings. The discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines highlights the utility of pyridinyl-heterocycle scaffolds in generating novel bioactive compounds. acs.org

Future Prospects and Emerging Research Frontiers for 5 2 Pyridinyl 4 Thiazolecarboxylic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focusing on environmentally benign synthetic methodologies, and the synthesis of thiazole (B1198619) derivatives is no exception. researchgate.netbepls.com Future research will prioritize the development of "green" synthetic routes for 5-(2-pyridinyl)-4-Thiazolecarboxylic acid that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netbohrium.com

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient. researchgate.netnih.gov The development of novel MCRs for the one-pot synthesis of functionalized this compound analogues is a significant area of interest. bepls.com

Green Solvents and Catalysts: Research is moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, and deep eutectic solvents. researchgate.netbepls.com Furthermore, the use of recyclable and reusable catalysts, including biocatalysts and silica-supported catalysts, is being explored to enhance the sustainability of synthetic processes. bepls.commdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis are being investigated as energy-efficient alternatives to conventional heating methods. researchgate.netbepls.com These techniques can lead to shorter reaction times, higher yields, and cleaner reaction profiles. bepls.com

| Green Chemistry Approach | Description | Potential Advantages for Synthesizing this compound |

| Multicomponent Reactions | Multiple reactants combine in a single synthetic operation. researchgate.net | Increased efficiency, reduced waste, and rapid generation of molecular diversity. researchgate.net |

| Green Solvents | Use of environmentally friendly solvents such as water or bio-derived solvents. bohrium.com | Reduced environmental impact and improved safety profile of the synthesis. researchgate.net |

| Biocatalysis | Employment of enzymes or whole-cell systems as catalysts. mdpi.com | High selectivity, mild reaction conditions, and biodegradability of the catalyst. |

| Microwave/Ultrasound | Utilization of alternative energy sources to drive reactions. bepls.com | Accelerated reaction rates, improved yields, and reduced energy consumption. bepls.com |

Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and mass spectrometry are crucial for structural elucidation, future research will increasingly employ advanced methods to probe the dynamic behavior of this compound and its derivatives. ipb.ptcentralasianstudies.org Understanding these dynamic processes is key to elucidating reaction mechanisms, conformational changes, and interactions with biological targets.

Emerging characterization techniques include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity and spatial relationships of atoms within the molecule, which is invaluable for the unambiguous structural assignment of complex derivatives. ipb.pt

Time-Resolved Spectroscopy: These techniques can monitor chemical reactions and other dynamic processes in real-time, providing insights into reaction kinetics and the formation of transient intermediates. acs.org

Single-Crystal X-ray Diffraction: This powerful technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof and insights into intermolecular interactions. mdpi.com

| Characterization Technique | Information Gained | Relevance to this compound |

| 2D NMR (COSY, HMBC) | Through-bond and through-space correlations between nuclei. ipb.pt | Unambiguous assignment of proton and carbon signals, aiding in the structural confirmation of new derivatives. ipb.pt |

| Time-Resolved Spectroscopy | Monitoring of changes in molecular structure over time. acs.org | Elucidation of reaction mechanisms and identification of short-lived intermediates in synthetic pathways. |

| X-ray Crystallography | Precise three-dimensional molecular structure. mdpi.com | Definitive confirmation of stereochemistry and analysis of intermolecular packing and hydrogen bonding. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. kcl.ac.uknih.gov This can significantly expand the chemical space around the this compound scaffold.

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict various properties of new derivatives, such as their solubility, toxicity, and metabolic stability, thereby reducing the need for extensive experimental screening. researchgate.netmdpi.com

Retrosynthetic Analysis: AI-powered tools can propose synthetic pathways for target molecules, helping chemists to devise more efficient and sustainable routes for the preparation of complex derivatives. osu.edu

| AI/ML Application | Description | Impact on Research of this compound |

| Generative Models | Algorithms that create new data, in this case, novel molecular structures. nih.govnih.gov | Rapid generation of diverse virtual libraries of derivatives for in silico screening. kcl.ac.uk |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Prediction of the biological efficacy of new analogues, prioritizing synthetic efforts. |

| Reaction Prediction | Algorithms that predict the outcome of chemical reactions. nih.gov | Optimization of reaction conditions and identification of more efficient synthetic strategies. |

Exploration of Self-Assembly and Supramolecular Chemistry

The pyridine (B92270) and thiazole moieties within this compound provide opportunities for directional, non-covalent interactions, making it an attractive building block for supramolecular chemistry. researchgate.netsemanticscholar.org The spontaneous organization of molecules into well-defined, ordered structures through self-assembly can lead to novel materials with unique properties. nih.govkent.ac.uk

Future research in this area will focus on:

Crystal Engineering: By modifying the substituents on the pyridine and thiazole rings, it is possible to control the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and, consequently, the packing of the molecules in the solid state. This can be used to design materials with specific optical or electronic properties.

Supramolecular Polymers: The directional nature of the interactions can be exploited to form one-dimensional (1D) or two-dimensional (2D) supramolecular polymers. nih.gov These materials could find applications in areas such as organic electronics and sensing.

Coordination Chemistry: The nitrogen atoms in the pyridine and thiazole rings can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. researchgate.netsemanticscholar.org These structures can exhibit interesting catalytic, magnetic, or porous properties.

| Supramolecular System | Driving Forces | Potential Applications |

| 1D Nanofibers | π-π stacking, hydrogen bonding. nih.gov | Organic light-emitting materials, sensors. nih.gov |

| 2D Sheets | van der Waals interactions, weak hydrogen bonding. nih.gov | Higher electrical conductivity materials. nih.gov |

| Metal-Organic Frameworks | Coordination bonds between metal ions and the ligand. researchgate.net | Catalysis, gas storage, and separation. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-pyridinyl)-4-thiazolecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) yields crystalline products after recrystallization from DMF/acetic acid . Variations in solvent (acetic acid vs. ethanol) and catalyst (sodium acetate vs. pyridine) can affect reaction efficiency. Characterization via IR, NMR, and HPLC is critical to confirm purity (>95%) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodology : Cross-validate data using multiple analytical techniques. For instance, discrepancies in melting points (e.g., 255–257°C vs. 248–250°C for similar derivatives) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) and X-ray crystallography to confirm crystalline structure. Cross-reference IR and ¹H-NMR data (e.g., C=O stretching at ~1700 cm⁻¹, aromatic protons at δ 7.2–8.5 ppm) with peer-reviewed studies .

Q. What are the recommended protocols for solubility testing and storage stability?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–9). Stability studies under varying temperatures (2–8°C for long-term storage) and humidity levels (0–60% RH) are essential. Monitor degradation via HPLC over 6–12 months .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its biological activity?

- Methodology : Perform density functional theory (DFT) calculations to map electron density at the pyridinyl and thiazole rings. Correlate with experimental bioactivity data (e.g., IC₅₀ values for enzyme inhibition). The pyridinyl nitrogen’s lone pair may enhance binding to metalloenzymes, while the carboxylic acid group facilitates hydrogen bonding .

Q. What strategies optimize the compound’s selectivity as a kinase or protease inhibitor?

- Methodology : Use structure-activity relationship (SAR) studies. Modify substituents at the 2-pyridinyl or 4-carboxylic acid positions. For example, introducing a trifluoromethyl group (as in 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) enhances hydrophobic interactions with target proteins . Test against panels of related enzymes (e.g., CDK1, GSK-3β) to assess selectivity .

Q. How can metabolic pathways of this compound be predicted or validated in vivo?

- Methodology : Radiolabel the thiazole or pyridinyl moieties and track metabolites via LC-MS. Prior studies on similar thiazoles show oxidation at the sulfur atom (forming sulfoxides) and lactonization of carboxylic acid groups. Use hepatocyte microsomal assays to identify cytochrome P450-mediated transformations .

Contradiction Analysis

- Synthetic Yields : Yields vary (59–61% in vs. 70–85% in ) due to differences in stoichiometry (1:1 vs. 1:2 molar ratios of aldehyde to thiazolidinone) and reaction time.

- Biological Targets : While some studies emphasize AMPK inhibition , others focus on Bcl-XL binding . Use target-specific assays (e.g., fluorescence polarization for Bcl-XL) to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.